N,N-Dioctyl-p-anisidine
Description
Contextualization within the Anisidine Compound Class
Anisidines are aromatic amines, specifically methoxyanilines, that exist in three isomeric forms: ortho-, meta-, and para-anisidine. mdpi.com The parent compound, p-anisidine (B42471), is an organic compound with the chemical formula C7H9NO. chemicalbook.com It is characterized by an aniline (B41778) moiety connected to a methoxy (B1213986) group at the para position. chemicalbook.com Anisidines, including p-anisidine, are considered aminophenyl ethers, which are aromatic compounds containing a phenol (B47542) ether with an amine group on the benzene (B151609) ring. t3db.cahmdb.cahmdb.ca
N,N-Dioctyl-p-anisidine is a derivative of p-anisidine, where two octyl groups are attached to the nitrogen atom of the p-anisidine backbone. ontosight.ai This substitution significantly influences its physical and chemical properties. ontosight.ai
Table 1: Properties of p-Anisidine
| Property | Value |
|---|---|
| Chemical Formula | C7H9NO |
| Appearance | Pale yellow crystalline solid |
| Melting Point | ~56 °C |
| Molecular Weight | 123.15 g/mol |
| Density | ~1.09 g/cm³ |
Source: chemicalbook.com
Significance of N-Alkyl Substitution on Anisidine Derivatives for Research
The substitution of alkyl groups onto the nitrogen atom of anisidine derivatives, such as in this compound, has a profound impact on their chemical and physical characteristics, making them subjects of significant research interest. ontosight.ai The introduction of long alkyl chains, like the dioctyl groups, imparts a lipophilic (fat-loving) nature to the molecule. ontosight.ai This increased lipophilicity makes the compound more soluble in organic solvents compared to water. ontosight.ai
The bulkiness of the N-alkyl group also plays a crucial role in the products formed during electrochemical oxidation reactions. mdpi.com For instance, the electrochemical oxidation of different N-alkylated anilines yields different products depending on the size of the alkyl group. mdpi.com
Furthermore, N-alkyl substitution is a key strategy in the synthesis of novel materials with specific properties. For example, in the development of hole-transporting materials for perovskite solar cells, the use of longer alkyl chains on similar di(carbazolyl)aniline structures was found to significantly reduce their glass transition temperature, while only slightly affecting other properties. acs.org This tunability of properties through N-alkylation is a critical aspect of materials science research.
Overview of Key Research Domains
Research involving this compound and related N-alkylated anisidine derivatives spans several key domains:
Materials Science: These compounds are investigated for their potential applications as antioxidants in rubber and plastics to prevent degradation from oxidation. ontosight.ai They are also utilized in the formulation of lubricants, where they can improve lubricity and stability. ontosight.ai In the field of electronics, derivatives of N-alkylated anilines are being explored as hole-transporting materials in devices like perovskite solar cells. acs.org
Organic Synthesis: this compound can serve as a reagent or an intermediate in the synthesis of more complex molecules. ontosight.ai The N-alkyl groups can influence the reaction pathways and product selectivity in various organic reactions.
Biological Studies: In biological research, this compound may be used as an intermediate for synthesizing molecules with potential biological activities. ontosight.ai
Properties
CAS No. |
54574-23-1 |
|---|---|
Molecular Formula |
C23H41NO |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
4-methoxy-N,N-dioctylaniline |
InChI |
InChI=1S/C23H41NO/c1-4-6-8-10-12-14-20-24(21-15-13-11-9-7-5-2)22-16-18-23(25-3)19-17-22/h16-19H,4-15,20-21H2,1-3H3 |
InChI Key |
QGIAFYUUXOEZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is a cornerstone technique for determining the precise structure of N,N-Dioctyl-p-anisidine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the known effects of its constituent functional groups.
In the ¹H NMR spectrum of this compound, distinct signals are anticipated for the aromatic protons, the methoxy (B1213986) group, and the two octyl chains. The aromatic protons on the p-substituted ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, in the range of δ 6.8–7.0 ppm. The electron-donating methoxy (-OCH₃) and dioctylamino (-N(C₈H₁₇)₂) groups influence the chemical shifts of these protons.
The protons of the methoxy group should produce a sharp singlet around δ 3.7–3.8 ppm. The protons of the two octyl chains would present more complex signals. The methylene (B1212753) protons directly attached to the nitrogen atom (N-CH₂) are expected to appear as a triplet around δ 3.2–3.3 ppm. The subsequent methylene groups of the alkyl chains would produce a series of overlapping multiplets in the δ 1.2–1.6 ppm region, while the terminal methyl (-CH₃) protons would yield a triplet near δ 0.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (AA'BB') | 6.8 – 7.0 | Doublet of Doublets |
| Methoxy (-OCH₃) | 3.7 – 3.8 | Singlet |
| N-Methylene (-N-CH₂-) | 3.2 – 3.3 | Triplet |
| Alkyl Chain Methylene (-(CH₂)₆-) | 1.2 – 1.6 | Multiplet |
| Terminal Methyl (-CH₃) | ~ 0.9 | Triplet |
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The aromatic region would display four distinct signals for the benzene (B151609) ring carbons. The chemical shifts are influenced by the substituents; the carbon atom attached to the nitrogen (C-N) and the carbon attached to the methoxy group (C-O) would be significantly shifted downfield. The carbon of the methoxy group is expected around δ 55 ppm. The carbons of the octyl chains would appear in the upfield region, with the N-CH₂ carbon around δ 50-55 ppm and the remaining aliphatic carbons between δ 14–32 ppm, including the terminal methyl carbon at approximately δ 14 ppm. This technique is valuable for confirming the presence and connectivity of all carbon atoms within the molecule. olemiss.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-N) | 140 – 150 |
| Aromatic (C-O) | 150 – 160 |
| Aromatic (C-H) | 110 – 120 |
| Methoxy (-OCH₃) | ~ 55 |
| N-Methylene (-N-CH₂-) | 50 – 55 |
| Alkyl Chain Methylene (-(CH₂)₆-) | 22 – 32 |
| Terminal Methyl (-CH₃) | ~ 14 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is expected to show several characteristic bands.
Key vibrational modes include:
C-H Stretching: Aliphatic C-H stretching from the octyl chains is expected in the 2850–2960 cm⁻¹ region. Aromatic C-H stretching should appear around 3000–3100 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic amine C-N bond typically occurs in the 1250–1360 cm⁻¹ range.
C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is anticipated around 1240–1260 cm⁻¹.
Aromatic C=C Bending: Vibrations from the benzene ring are expected in the 1500–1600 cm⁻¹ region. Out-of-plane (OOP) bending for the 1,4-disubstituted ring would produce a strong band around 810–840 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Alkyl C-H | Stretching | 2850 – 2960 |
| Aromatic C-H | Stretching | 3000 – 3100 |
| Aromatic C=C | Ring Stretching | 1500 – 1600 |
| Aromatic C-N | Stretching | 1250 – 1360 |
| Aryl-Alkyl C-O | Asymmetric Stretching | 1240 – 1260 |
| 1,4-Disubstituted Ring | C-H Out-of-Plane Bending | 810 – 840 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound is dominated by the π→π* transitions of the substituted benzene ring. Compared to unsubstituted benzene, the presence of two strong electron-donating groups (methoxy and dioctylamino) causes a significant bathochromic (red) shift in the absorption maxima. For comparison, the parent compound p-anisidine (B42471) exhibits absorption maxima (λ_max) at approximately 235 nm and 300 nm. researchgate.net It is expected that N,N-dioctyl substitution would lead to similar or slightly red-shifted absorption bands, likely in the 240-320 nm range, due to the electronic contribution of the alkyl groups to the nitrogen lone pair.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula is C₂₃H₄₁NO, corresponding to a molecular weight of 347.59 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 347.
The primary fragmentation pathway would likely be alpha-cleavage, involving the loss of an alkyl radical from one of the octyl chains. This would result in a prominent peak from the loss of a heptyl radical (C₇H₁₅•), leading to a fragment ion at m/z 248. Another significant fragmentation could involve cleavage of the C-N bond, generating ions corresponding to the aromatic portion of the molecule.
X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity
Electrochemical Behavior and Redox Properties of N,n Dioctyl P Anisidine and Its Derivatives
Cyclic Voltammetry (CV) Studies of Oxidation and Reduction Processes
Cyclic voltammetry is a key technique for investigating the redox properties of anisidine derivatives. Typically, the electrochemical oxidation of p-anisidine (B42471) and its N-alkylated analogs on platinum or gold electrodes is an irreversible process. The initial oxidation involves the removal of an electron from the nitrogen atom to form a radical cation. This highly reactive intermediate then undergoes further reactions, such as dimerization or polymerization, which is why a corresponding reduction peak is often absent in the reverse scan. However, subsequent scans may reveal new redox couples corresponding to the products formed on the electrode surface. researchgate.netresearchgate.net
For instance, studies on N,N-dimethyl-p-anisidine show a one-electron oxidation to its radical cation. nih.govnih.gov The stability and subsequent reaction pathways of this radical cation are influenced by factors like the solvent, electrolyte, and pH.
The composition of the supporting electrolyte and the pH of the medium significantly affect the redox potentials of anisidine compounds. Studies on p-anisidine have been conducted in various electrolytes, including KCl, KNO3, H2SO4, and HCl, each influencing the peak potentials and currents observed in voltammetry. researchgate.netresearchgate.net
The pH of the solution has a pronounced effect on the oxidation potential. As the pH increases, the oxidation peak of p-anisidine shifts to less positive potentials. researchgate.net This behavior is attributed to the deprotonation of the intermediate radical cation, a step that is facilitated at higher pH values. For p-anisidine, the peak potential can shift negatively by as much as 130 mV over a pH range of 5 units. researchgate.net The highest peak currents, indicating the most favorable oxidation, are often observed in acidic to moderately acidic conditions (around pH 5). researchgate.net In highly basic media, the polymer formed on the electrode can become highly resistive, impeding further electrochemical activity. researchgate.net
| Parameter | Observation for p-Anisidine Derivatives | Reference |
|---|---|---|
| Effect of Increasing pH | Oxidation peak potential shifts to less positive (more negative) values. | researchgate.net |
| Optimal pH for Peak Current | Generally observed around pH 5. | researchgate.net |
| Effect of Electrolyte Type (e.g., KCl, KNO3, H2SO4) | Influences the position and magnitude of the oxidation peak. | researchgate.netresearchgate.net |
| Behavior in Acidic Media | Forms a more electroactive but less stable polymer film. | researchgate.net |
| Behavior in Basic Media | Forms a polymer with high resistivity. | researchgate.net |
Cyclic voltammetry at varying scan rates is employed to determine key kinetic and thermodynamic parameters of the electrochemical process. For anisidine derivatives, this includes calculating the diffusion coefficient (D), the heterogeneous charge transfer rate constant (k_s), and the transfer coefficient (α). researchgate.net
The relationship between the peak current and the scan rate helps to determine whether the process is diffusion-controlled or adsorption-controlled. For many electro-organic reactions, including the oxidation of anisidines, the process is often governed by diffusion of the analyte to the electrode surface. The irreversible nature of the initial oxidation peak allows for the application of specific electrochemical equations to calculate the aforementioned kinetic parameters. researchgate.netresearchgate.net These values provide quantitative insight into the facility of the electron transfer process at the electrode-electrolyte interface and the rate at which the compound moves through the solution to the electrode surface.
| Parameter | Description | Method of Determination |
|---|---|---|
| Diffusion Coefficient (D) | Measures the rate of diffusion of the analyte to the electrode. | Calculated from the slope of the peak current vs. the square root of the scan rate plot (Randles-Sevcik equation). |
| Heterogeneous Rate Constant (k_s) | Quantifies the kinetics of the electron transfer at the electrode surface. | Determined from cyclic voltammetry data, often using methods developed for irreversible systems. researchgate.net |
| Transfer Coefficient (α) | Describes the fraction of the interfacial potential that facilitates the charge transfer. | Calculated from the analysis of the peak shape and position as a function of scan rate in CV. researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the properties of the electrode/electrolyte interface. When applied to systems involving N,N-Dioctyl-p-anisidine, particularly during and after electropolymerization, EIS can provide detailed information about the electrical properties of the resulting polymer film. researchgate.net
By applying a small amplitude AC potential over a range of frequencies, a Nyquist plot is generated. This plot can be modeled with an equivalent electrical circuit to quantify components such as:
Solution Resistance (Rs): The resistance of the bulk electrolyte.
Charge-Transfer Resistance (Rct): The resistance to the flow of electrons across the interface, related to the kinetics of the redox reaction. A higher Rct indicates slower electron-transfer kinetics. researchgate.net
Double-Layer Capacitance (Cdl): Represents the charge storage at the interface between the electrode (or polymer film) and the electrolyte.
In studies of poly(p-anisidine) films, EIS has shown that the charge-transfer resistance increases significantly with rising pH, corroborating CV data that indicates slower kinetics in more basic media. researchgate.net EIS is thus crucial for understanding the conductivity, porosity, and barrier properties of films derived from anisidine derivatives.
Electropolymerization Mechanisms of Anisidine Derivatives
Anisidine derivatives can be electrochemically polymerized to form conductive polymer films. The mechanism of this process is initiated by the one-electron oxidation of the monomer to a radical cation. researchgate.net For this compound, the nitrogen atom is fully substituted, and the para-position relative to the nitrogen is blocked by the methoxy (B1213986) group. This structure dictates the possible polymerization pathways.
Unlike aniline (B41778), where polymerization predominantly occurs through head-to-tail coupling at the para-position, the polymerization of p-anisidine derivatives must proceed through other positions on the aromatic ring. The primary mechanism involves the coupling of radical cations at the ortho-positions (relative to the amine group) to form C-N or C-C bonds, leading to a polymer backbone. rsc.org Spectroscopic evidence from studies on poly(p-anisidine) confirms that polymerization involves the nitrogen atom and the aromatic ring, while the methoxy group remains intact. researchgate.net The resulting polymer may have a more complex and potentially irregular structure compared to polyaniline, which can affect its electrical and physical properties. researchgate.netrsc.org
Applications in Electro-Organic Synthesis and Radical Formation
The electrochemical oxidation of this compound serves as a method for generating highly reactive nitrogen-centered radical cations. nih.gov This intermediate is pivotal in the field of electro-organic synthesis. Beyond electropolymerization, these electrochemically generated radicals can participate in a variety of synthetic transformations.
The controlled potential oxidation of N,N-dialkyl aniline derivatives can be used to initiate C-H functionalization, coupling reactions, or the synthesis of complex heterocyclic structures. For example, the radical cation can undergo deprotonation from an adjacent carbon (on the N-alkyl group) or react with nucleophiles present in the solution. This reactivity allows for the formation of new C-C, C-N, or C-O bonds under mild, environmentally friendly conditions, avoiding the need for harsh chemical oxidants. sigmaaldrich.com The electrosynthesis approach offers precise control over the reaction by tuning the applied potential, making it a valuable tool for modern organic synthesis. researchgate.net
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. However, a diligent search for DFT studies specifically performed on N,N-Dioctyl-p-anisidine has yielded no results. Research on simpler, related molecules like o-anisidine (B45086) and p-anisidine (B42471) has utilized DFT to analyze molecular structures, vibrational spectra, and electronic properties. These studies establish a precedent for the methodology's applicability, but the specific electronic influence of the two N-octyl chains in this compound has not been documented in the literature.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. Despite the importance of these parameters, no published studies were found that report the HOMO-LUMO analysis for this compound. Consequently, data tables detailing its HOMO energy, LUMO energy, and energy gap are not available. For related aniline (B41778) derivatives, such analyses have been crucial in predicting reactivity sites for electrophilic and nucleophilic attacks.
Molecular Orbital Characterization
A detailed characterization of molecular orbitals provides a deeper understanding of bonding interactions and electron density distribution within a molecule. This analysis can reveal the contributions of different atoms and functional groups to specific orbitals, explaining the molecule's electronic behavior. A search of scientific literature revealed no specific molecular orbital characterization studies for this compound. Therefore, information regarding the composition and nature of its frontier orbitals is not currently available.
Reaction Mechanism Predictions and Transition State Modeling
Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by modeling reactants, products, and the high-energy transition states that connect them. This modeling provides critical insights into reaction pathways, activation energies, and kinetics. There are no available studies in the scientific literature that apply these computational techniques to predict reaction mechanisms or model transition states involving this compound. Research in this area would be necessary to understand its synthesis, degradation, or interaction pathways at a molecular level.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. For a flexible molecule like this compound, with its two long alkyl chains, MD simulations would be essential for understanding its conformational landscape, preferred shapes, and how it interacts with its environment (e.g., solvents or other molecules). A thorough literature search found no published molecular dynamics simulation studies focused on the conformational analysis of this compound. Such studies would be valuable for predicting its physical properties and behavior in various media.
Data Tables
Due to the absence of specific computational studies on this compound, no data is available to populate the following tables.
Table 1: Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
No published data is available for the frontier molecular orbital energies of this compound.
Table 2: Summary of Computational Studies on this compound
| Study Type | Focus | Findings |
|---|---|---|
| DFT Calculations | Electronic Structure | No studies found. |
| Reaction Mechanism Modeling | Transition States | No studies found. |
| Molecular Dynamics | Conformational Analysis | No studies found. |
A comprehensive literature search revealed no specific computational or theoretical studies matching the outlined topics for this compound.
Polymer Chemistry and Macromolecular Engineering Based on Anisidine Monomers
Synthesis of Poly(p-anisidine) (PPA) and its Derivatives
The synthesis of poly(p-anisidine) (PPA), a derivative of polyaniline, involves the transformation of p-anisidine (B42471) monomers into a polymeric structure. This process is typically achieved through oxidative polymerization, where an oxidizing agent is used to initiate the formation of polymer chains. The presence of the electron-donating methoxy (B1213986) (–OCH3) group on the phenyl ring influences the polymerization process and the final properties of the polymer. researchgate.netmdpi.com
Oxidative chemical polymerization is the most common method for synthesizing PPA. fluorochem.co.uk This technique typically involves dissolving the p-anisidine monomer in an acidic medium, such as hydrochloric acid (HCl), and then introducing an oxidizing agent. fluorochem.co.uk Ammonium persulfate (APS) is a frequently used oxidant for this process. mdpi.comfluorochem.co.uk
The reaction conditions, including the concentrations of the monomer, oxidant, and dopant acid, play a critical role in determining the polymer's properties, such as molecular weight, crystallinity, and conductivity. mdpi.comufam.edu.br For instance, the synthesis can be carried out at low temperatures (e.g., -1 °C) to control the reaction rate and promote the formation of a more ordered polymer structure. fluorochem.co.uk The resulting PPA is often obtained as a precipitate, which can then be collected, washed, and dried. fluorochem.co.uk The process yields a conductive polymer that is of significant interest for various applications due to its unique electronic and optical properties. ufam.edu.br
Table 1: Parameters in Oxidative Polymerization of p-Anisidine
| Parameter | Role | Common Reagents/Conditions |
|---|---|---|
| Monomer | The repeating unit of the polymer. | p-Anisidine (4-methoxyaniline) |
| Oxidant | Initiates the polymerization by oxidizing the monomer. | Ammonium persulfate ((NH₄)₂S₂O₈) |
| Dopant Acid | Provides the acidic medium and dopes the polymer to a conductive state. | Hydrochloric acid (HCl), Perchloric acid (HClO₄) |
| Temperature | Affects reaction rate and polymer structure. | Typically low temperatures (e.g., -1°C to 5°C) |
This table is generated based on information from cited research on Poly(p-anisidine).
While specific examples of copolymerization involving N,N-Dioctyl-p-anisidine are not available in the literature, copolymerization is a well-established strategy for modifying the properties of conducting polymers. For instance, copolymers of o-anisidine (B45086) and aniline (B41778) have been synthesized to achieve properties that are intermediate between the two homopolymers. This approach allows for the tuning of characteristics such as solubility and conductivity. By incorporating different monomer units into the polymer chain, it is possible to tailor the material's final properties for specific applications.
Characterization of Polymer Microstructure and Morphology
The microstructure and morphology of PPA are crucial as they directly influence the material's bulk properties, including its electrical and mechanical performance. Various analytical techniques are employed to study these features.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface and internal morphology of PPA. SEM studies have revealed that PPA can exhibit different morphologies depending on the synthesis conditions. ufam.edu.br
Observed morphologies in PPA samples include:
Needle-like structures: These are often associated with more crystalline regions within the polymer. ufam.edu.br
Globular particles: These suggest more amorphous or less ordered domains. ufam.edu.br
The interplay between these different morphologies can create a complex surface texture. Multifractal analysis of SEM images has shown that the surface of PPA becomes more irregular and complex as the crystallinity of the material decreases. ufam.edu.br
The polymerization of p-anisidine can result in different types of linkages between monomer units, which defines the polymer's regiochemistry. Since the para position is occupied by a methoxy group, linkages must occur at the ortho or meta positions relative to the amine group. The primary linkages investigated are:
Head-to-Tail (HT): This refers to a regular, repeating linkage pattern (e.g., amine to a specific position on the next ring).
Head-to-Head (HH): This indicates a less regular linkage where the orientation of monomer units varies.
Advanced Materials Science Applications and Functional Materials Development
Antioxidant Mechanisms and Applications in Material Stabilization
N,N-Dioctyl-p-anisidine is a derivative of p-anisidine (B42471), a compound recognized for its antioxidant properties. Its molecular structure is tailored for efficacy in organic, non-polar matrices such as polymers and lubricants, where stabilization against oxidative degradation is critical. The antioxidant functionality is primarily derived from the methoxy-aniline core, while the two N-octyl chains enhance its solubility and compatibility with these materials.
The principal antioxidant mechanism for aromatic amines like this compound is radical scavenging. Oxidative degradation of materials is a chain reaction process initiated and propagated by highly reactive free radicals (R•) and peroxy radicals (ROO•). This compound can interrupt this cycle by donating a hydrogen atom or an electron to these radicals, effectively neutralizing them.
Studies on the closely related compound, N,N-dimethyl-p-anisidine, have shown that its oxidation proceeds via the formation of a cation radical. nih.gov It is proposed that this compound follows a similar pathway. The nitrogen atom donates an electron to a peroxy radical, forming a stable cation radical and a peroxide anion. This reaction is depicted below:
Step 1 (Electron Donation): ROO• + Ar-N(C₈H₁₇)₂ → ROO⁻ + [Ar-N(C₈H₁₇)₂]•⁺
The resulting aminium cation radical is resonance-stabilized, with the positive charge delocalized across the nitrogen atom, the aromatic ring, and the para-methoxy group. This stability is crucial as it prevents the antioxidant radical itself from initiating new oxidation chains. The bulky dioctyl groups provide steric hindrance around the nitrogen atom, further enhancing the stability of this radical and preventing undesirable side reactions.
In the context of material stabilization, the long, non-polar octyl chains are of paramount importance. They act as "anchors," ensuring the molecule is well-dispersed and soluble within a polymer matrix (e.g., polyethylene, polypropylene) or a lubricant base oil. This high compatibility prevents the antioxidant from leaching or blooming to the surface, ensuring its presence where it is needed to provide long-term thermal-oxidative stability. While specific performance data for this compound is not widely available in public literature, its structure strongly suggests its utility as a secondary antioxidant, working synergistically with primary antioxidants like hindered phenols to provide comprehensive protection during processing and end-use of materials.
Corrosion Inhibition Formulations and Adsorption Mechanistic Studies
This compound possesses key structural features that make it a promising candidate for use as a corrosion inhibitor, particularly for steel in acidic environments. Its efficacy is based on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. While specific studies on this compound are limited, the mechanism can be inferred from extensive research on its parent compound, p-anisidine. researchgate.netresearchgate.net
The adsorption process is a critical aspect of the inhibition mechanism. The this compound molecule has several active sites that can interact with the metal surface:
The lone pair of electrons on the nitrogen atom.
The lone pair of electrons on the oxygen atom of the methoxy (B1213986) group.
The π-electrons of the aromatic benzene (B151609) ring.
These electron-rich centers allow the molecule to coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. This is often supplemented by physisorption, where the protonated form of the amine in an acidic solution electrostatically interacts with negatively charged anions (like Cl⁻) already adsorbed on the metal surface. researchgate.net
Once adsorbed, the molecules orient themselves to create a protective film. The polar methoxy-aniline "head" of the molecule anchors it to the metal, while the two long, hydrophobic octyl "tails" extend into the corrosive solution. This orientation creates a dense, non-polar barrier. The key functions of this barrier are:
Surface Blocking: The adsorbed molecules physically block the active anodic (metal dissolution) and cathodic (hydrogen evolution) sites on the metal surface. This type of inhibition is characteristic of a mixed-type inhibitor. researchgate.net
Hydrophobic Effect: The tightly packed octyl chains form a hydrophobic layer that repels water and corrosive species (like hydronium and chloride ions), significantly hindering their ability to reach the metal surface.
The adsorption of such inhibitors typically follows established isotherm models, such as the Langmuir or Temkin isotherms, which describe the relationship between the inhibitor concentration and the extent of surface coverage. researchgate.netresearchgate.net The large molecular size and multiple adsorption points of this compound would be expected to lead to strong adsorption and high surface coverage, resulting in effective corrosion inhibition. However, detailed experimental data, such as inhibition efficiency at various concentrations or thermodynamic parameters of adsorption, are not readily found in the reviewed scientific literature for this specific compound.
Sensor and Sensing Material Development
Application in Multisensor Arrays (Electronic Tongues) for Chemical Profiling
Further research would be required to determine if N,N-Dioctyl-p-anisidine has been investigated for these applications in non-public or proprietary research.
Reactivity and Derivatization Chemistry of N,n Dioctyl P Anisidine Analogs
Formation of Schiff Bases and their Metal Coordination Complexes
While the tertiary amine of N,N-dioctyl-p-anisidine itself cannot form Schiff bases, its primary amine analog, p-anisidine (B42471), readily undergoes condensation reactions with aldehydes and ketones to yield Schiff bases (imines) rdd.edu.iq. These reactions are fundamental in the synthesis of a wide array of organic ligands. The resulting Schiff base ligands, characterized by the azomethine (-C=N-) group, are excellent chelating agents for a variety of metal ions rdd.edu.iqmdpi.com.
The general synthesis of a Schiff base from p-anisidine involves the reaction with a carbonyl compound, often under reflux with a catalytic amount of acid nih.gov. For instance, the reaction of p-anisidine with salicylaldehyde (B1680747) yields a bidentate ligand that can coordinate with metal ions through the phenolic oxygen and the imine nitrogen semanticscholar.org.
The introduction of an azo group into the Schiff base structure can create multidentate ligands capable of forming stable complexes with transition metals. For example, a new azo-Schiff base ligand was synthesized from p-anisidine and (E)-2-hydroxy-3-((4-nitrophenyl)diazenyl)-1-naphthaldehyde. This ligand was then used to prepare monomeric complexes with Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) rdd.edu.iq. Spectroscopic and analytical data confirmed the coordination of the metal ions to the ligand rdd.edu.iq.
The coordination complexes of Schiff bases derived from p-anisidine analogs have been extensively studied. The geometry of these complexes is influenced by the nature of the metal ion and the ligand. For example, Pd(II) complexes with bidentate Schiff bases derived from substituted anilines, including 4-methoxy aniline (B41778) (p-anisidine), have been shown to exhibit a square planar geometry semanticscholar.org.
| Ligand derived from | Metal Ion | Coordination Geometry | Reference |
| p-Anisidine and (E)-2-hydroxy-3-((4-nitrophenyl)diazenyl)-1-naphthaldehyde | Cr(III) | Octahedral | rdd.edu.iq |
| p-Anisidine and (E)-2-hydroxy-3-((4-nitrophenyl)diazenyl)-1-naphthaldehyde | Co(II) | Tetrahedral | rdd.edu.iq |
| p-Anisidine and (E)-2-hydroxy-3-((4-nitrophenyl)diazenyl)-1-naphthaldehyde | Ni(II) | Octahedral | rdd.edu.iq |
| p-Anisidine and (E)-2-hydroxy-3-((4-nitrophenyl)diazenyl)-1-naphthaldehyde | Cu(II) | Octahedral | rdd.edu.iq |
| 4-Methoxy aniline and 2-hydroxy-1-naphthaldehyde | Pd(II) | Square Planar | semanticscholar.org |
The characterization of these metal complexes is typically performed using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements rdd.edu.iqmdpi.comnih.gov. The IR spectra of the Schiff base ligands show a characteristic band for the azomethine group (C=N), which typically shifts upon coordination to a metal ion, indicating the involvement of the imine nitrogen in bonding semanticscholar.org.
Aerobic Oxidation Reactions and Azo Compound Formation
N,N-dialkyl-p-anisidine analogs can undergo aerobic oxidation to form various products, including azo compounds. The formation of azo compounds typically proceeds through the oxidative coupling of two aniline molecules. This process is of significant interest for the synthesis of dyes and other functional materials nih.gov.
The mechanism of azo compound formation from anilines can involve the initial oxidation of the aniline to a radical cation, which can then couple to form a hydrazine (B178648) intermediate. Further oxidation of the hydrazine yields the azo compound mdpi.com. The reaction can be catalyzed by various transition metal complexes, with molecular oxygen often serving as the terminal oxidant researchgate.net.
For instance, a heterogeneous rhodium-on-carbon catalyst has been shown to be effective for the oxidative homocoupling of various anilines, including N,N-disubstituted anilines, using molecular oxygen as the sole oxidant researchgate.net. This method provides a practical and environmentally friendly route to benzidines and other biphenyl (B1667301) derivatives researchgate.net.
The synthesis of azo compounds can also be achieved through the condensation of anilines with nitroaromatic compounds under basic conditions, without the need for a metal catalyst researchgate.net. In this one-step process, the nitro compound is reduced while the aniline is oxidized, leading to the formation of the azo linkage researchgate.net. The electronic and substituent effects of the reactants play a crucial role in the outcome of the reaction researchgate.net.
| Aniline Derivative | Oxidant/Catalyst | Product Type | Reference |
| N,N-disubstituted anilines | O2, Rh/C | Benzidines | researchgate.net |
| Substituted anilines | Nitroaromatics, base | Azo compounds | researchgate.net |
| Aromatic primary amines | Diazotization followed by coupling | Azo dyes | nih.gov |
The degradation of azo dyes is also an important area of study, with mechanisms involving reductive cleavage of the azo bond under anaerobic conditions to form aromatic amines, which can then be further degraded through aerobic oxidation sparkl.me.
Multi-component Reactions and Catalytic Transformations
N,N-dialkyl-p-anisidine analogs can participate in various multi-component reactions (MCRs), which are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step nih.govrsc.org. The Ugi and Passerini reactions are prominent examples of MCRs where an amine component is utilized wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org.
The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives wikipedia.orgorganic-chemistry.org. In this reaction, an N,N-dialkyl-p-anisidine analog would serve as the amine component. The reaction is typically exothermic and proceeds rapidly at high concentrations of the reactants in polar, aprotic solvents wikipedia.org. The mechanism is believed to involve the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid wikipedia.orgorganic-chemistry.org.
The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide wikipedia.orgorganic-chemistry.orgchemistnotes.com. While the Passerini reaction does not directly involve an amine, its close relationship with the Ugi reaction and the general principles of MCRs are relevant to the derivatization of aniline analogs.
A three-component Ugi-type reaction catalyzed by p-toluenesulfinic acid has been developed for the synthesis of α-amino amides and α-amino amidines. In this reaction, the use of a more nucleophilic aniline, such as p-anisidine, can lead to the formation of α-amino amidines as the major product when two equivalents of the amine are used researchgate.net.
Beyond MCRs, N,N-dialkyl anilines can undergo various catalytic transformations. For example, the direct N-alkylation of anilines with alcohols can be achieved using nickel-based catalysts researchgate.net. This reaction is of interest for the synthesis of more complex tertiary amines.
| Reaction Type | Reactants | Product | Reference |
| Ugi-4CC | Aldehyde, N,N-dialkyl-p-anisidine analog, carboxylic acid, isocyanide | α-Aminoacyl amide | wikipedia.orgorganic-chemistry.org |
| Ugi-type 3C | Aldehyde, p-anisidine, isocyanide (p-toluenesulfinic acid catalyst) | α-Amino amidine | researchgate.net |
| N-Alkylation | Aniline, alcohol (Nickel catalyst) | N-Alkylated aniline | researchgate.net |
The scope of these reactions with this compound itself would likely be influenced by the steric bulk of the octyl groups, potentially requiring modified reaction conditions to achieve high yields.
Kinetic and Mechanistic Studies of Chemical Reactions Involving Substituted Anisidines
Kinetic and mechanistic studies of reactions involving substituted anisidines provide valuable insights into their reactivity. The oxidation of p-anisidine has been investigated using various oxidizing agents, and the reaction kinetics have been determined.
The Mn(II)-catalyzed periodate (B1199274) oxidation of p-anisidine in an acetone-water medium was found to be first order with respect to the reactants and the catalyst researchgate.net. The reaction rate was observed to decrease with a decrease in the dielectric constant of the medium, suggesting an ion-dipole interaction in the rate-determining step researchgate.net.
The kinetics of the oxidation of p-anisidine by Fe(III) in an acidic medium was studied spectrophotometrically. The reaction was found to be first order with respect to both Fe(III) and p-anisidine, and the rate increased with increasing hydrogen ion concentration . A mechanism involving the formation of an activated complex that decomposes in the rate-determining step was proposed .
| Reactants | Catalyst/Medium | Key Kinetic Findings | Activation Energy (Ea) / ΔH* | Reference |
| p-Anisidine, Periodate | Mn(II), Acetone-water | First order in reactants and catalyst. Rate decreases with decreasing dielectric constant. | 2.46 kcal/mol | researchgate.net |
| p-Anisidine, Fe(III) | Acidic medium | First order in both reactants. Rate is directly proportional to H+ concentration. | 47 kJ/mol |
These studies highlight the role of the electron-donating methoxy (B1213986) and amino groups in facilitating oxidation reactions. The N,N-dioctyl groups in this compound would further enhance the electron-donating ability of the nitrogen atom, likely increasing the rate of oxidation compared to p-anisidine. However, the steric hindrance from the bulky octyl groups could also play a significant role in the reaction mechanism and kinetics.
Future Directions and Emerging Research Avenues
Development of Novel Synthesis and Functionalization Strategies
While established methods for synthesizing N,N-dialkylanilines exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The N-alkylation of p-anisidine (B42471), for instance, has been investigated using various catalytic systems, providing a foundation for future work.
One emerging area is the use of advanced catalytic systems. Research into the N-methylation of p-anisidine has demonstrated the influence of catalyst composition, such as the ratio of copper to aluminum in layered double hydroxide catalysts, on reaction conversion and selectivity. researchgate.net Future investigations could adapt these findings to develop catalysts specifically tailored for the more sterically demanding N,N-dioctylation of p-anisidine. The goal would be to achieve high yields under milder conditions, minimizing energy consumption and by-product formation.
Furthermore, the functionalization of the N,N-Dioctyl-p-anisidine backbone represents a significant opportunity. Introducing specific functional groups onto the aromatic ring could precisely tune the molecule's electronic and physical properties. For example, adding electron-withdrawing or electron-donating groups could modulate its oxidation potential, making it suitable for a wider range of electronic applications.
| Potential Functional Group | Position on Aromatic Ring | Anticipated Effect on Properties | Potential Application Area |
| Cyano (-CN) | Ortho or Meta to Anisidine | Lowers HOMO/LUMO energy levels | Electron-transport materials |
| Fluoro (-F) | Ortho or Meta to Anisidine | Enhances solubility and stability | Organic electronics |
| Bromo (-Br) or Iodo (-I) | Ortho or Meta to Anisidine | Provides a site for further cross-coupling reactions | Synthesis of complex derivatives |
| Phenyl (-C6H5) | Ortho or Meta to Anisidine | Increases π-conjugation and thermal stability | Hole-transport materials |
Exploration of this compound in Advanced Nanomaterials
The interface between organic molecules and inorganic nanomaterials is a fertile ground for innovation. Colloidal quantum dots (QDs), which are nanoscale semiconductor crystals, require surface ligands to ensure stability, passivate electronic defects, and facilitate dispersion in various solvents. nih.govmdpi.com The molecular structure of this compound makes it an intriguing candidate for exploration as a surface ligand for advanced nanomaterials.
The compound features a polar, electron-donating p-anisidine headgroup and two long, nonpolar octyl tails. This amphiphilic nature could allow it to act as a superior capping agent for QDs like lead sulfide (PbS) or cadmium selenide (CdSe) during synthesis in organic media. mdpi.com The octyl chains would provide excellent colloidal stability in nonpolar solvents, while the nitrogen and oxygen atoms of the anisidine group could coordinate with the nanoparticle surface, potentially passivating surface trap states and enhancing photoluminescence quantum yields. nih.gov
Future research could focus on several key areas:
Ligand Exchange Studies: Investigating the replacement of native ligands on pre-synthesized QDs with this compound to modify the electronic properties and processability of the nanoparticles. northwestern.edu
Self-Assembly: Exploring how the molecule can direct the self-assembly of nanoparticles into ordered thin films, which is crucial for fabricating efficient optoelectronic devices. nih.gov
Hybrid Nanocomposites: Incorporating this compound-capped nanomaterials into polymer matrices to create novel composites with enhanced optical or electronic functionalities.
| Nanomaterial System | Proposed Role of this compound | Research Objective |
| Lead Sulfide (PbS) Quantum Dots | Surface Ligand / Capping Agent | Enhance stability in organic solvents; tune electronic coupling between dots. |
| Cadmium Selenide (CdSe) Quantum Dots | Passivating Agent | Reduce surface defects to increase photoluminescence quantum yield. |
| Gold (Au) Nanoparticles | Stabilizer | Control particle size and prevent aggregation during synthesis. |
| Perovskite Nanocrystals | Surface Passivator / Additive | Improve the stability and charge-carrier dynamics of the nanocrystals. mdpi.com |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The most exciting future prospects for this compound lie at the convergence of chemistry, materials science, and engineering. Its inherent electronic properties suggest significant potential in the field of organic electronics, particularly in perovskite solar cells (PSCs).
Recent studies have highlighted the effectiveness of a structurally related compound, N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine, as a hole-transporting material (HTM) in PSCs. nih.govnih.gov This analogous molecule, which shares the same 4-anisidine core, exhibits excellent thermal stability and a low ionization potential of 5.02 eV, enabling efficient extraction of positive charge carriers (holes) from the perovskite layer. nih.govresearchgate.net PSCs fabricated with this HTM achieved a power conversion efficiency of 15.5% in initial studies. nih.govnih.gov
This precedent provides a strong rationale for investigating this compound as a potentially simpler, more cost-effective HTM. Its electron-rich nature is expected to facilitate hole transport, while the long octyl chains could offer several advantages:
Enhanced Solubility: Improving its processability for solution-based device fabrication techniques like spin-coating.
Hydrophobicity: Potentially repelling moisture from the sensitive perovskite layer, thereby enhancing the long-term stability of the solar cell.
Morphology Control: Influencing the crystallization of the perovskite film, which is a critical factor in device performance. mdpi.com
This research direction is inherently interdisciplinary. It requires chemists to synthesize and purify the material, materials scientists to characterize its film-forming properties and charge-transport physics, and engineers to integrate it into complex device architectures and test its performance.
| Property | N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine (Reported Values) nih.gov | This compound (Projected Research Focus) |
| Role | Hole-Transport Material (HTM) | Potential Hole-Transport Material (HTM) |
| Ionization Potential | 5.02 ± 0.06 eV | To be determined; expected to be low due to the anisidine group. |
| Hole Mobility | 10⁻³ cm²/(V·s) | To be determined; will depend on thin-film packing and morphology. |
| Solubility | Sufficient for vacuum deposition | Expected to be high in common organic solvents. |
| Device Efficiency (PSC) | 15.5% (preliminary, dopant-free) | A key metric for evaluation in future device engineering studies. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Dioctyl-p-anisidine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves alkylation of p-anisidine with octyl halides under basic conditions. Catalytic methods, such as palladium-based catalysts (e.g., palladium dichloride adducts), can enhance coupling efficiency by stabilizing intermediates . Optimize reaction parameters:
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Solvent : Use polar aprotic solvents (e.g., DMF) to improve nucleophilicity.
- Catalyst Loading : 1–5 mol% to minimize cost while maintaining yield.
- Monitor progress via TLC or HPLC to identify optimal quenching times.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Follow protocols for structurally similar aromatic amines (e.g., N-Methyl-p-anisidine):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose via hazardous waste protocols .
Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Methodological Answer : Combine multiple techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., aryl protons at δ 6.7–7.1 ppm, octyl chain protons at δ 0.8–1.5 ppm) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% recommended for reproducibility) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (expected m/z ~361.3 for [M+H]⁺).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Address discrepancies through systematic replication:
- Controlled Studies : Test stability in buffered solutions (pH 2–12) at 25°C and 40°C.
- Analytical Consistency : Use identical HPLC methods (e.g., mobile phase: acetonitrile/water, 70:30) across labs .
- Data Triangulation : Compare degradation products via LC-MS to identify pH-specific pathways (e.g., hydrolysis of octyl chains at pH >10) .
- Statistical Analysis : Apply ANOVA to assess significance of observed differences .
Q. What strategies are recommended for studying the electron-donating effects of this compound in catalytic systems?
- Methodological Answer : Design experiments to isolate electronic contributions:
- Electrochemical Analysis : Measure redox potentials via cyclic voltammetry to quantify electron-donating capacity .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions .
- Comparative Studies : Replace octyl groups with shorter alkyl chains to assess steric vs. electronic effects.
Q. How can researchers validate the reproducibility of this compound’s antioxidant activity assays?
- Methodological Answer : Mitigate variability by standardizing protocols:
- Assay Selection : Use DPPH radical scavenging and ORAC assays in parallel.
- Control Benchmarks : Include reference antioxidants (e.g., Trolox) with each experiment .
- Sample Preparation : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid solvent interference.
- Data Normalization : Express activity as % inhibition relative to controls, with triplicate measurements .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
